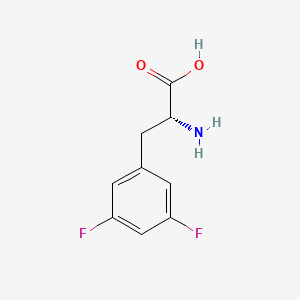

3,5-Difluoro-D-Phenylalanine

Descripción general

Descripción

3,5-Difluoro-D-Phenylalanine is a derivative of the amino acid phenylalanine, characterized by the substitution of hydrogen atoms with fluorine atoms at the 3 and 5 positions on the phenyl ring. This modification imparts unique chemical and biological properties to the compound, making it of significant interest in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of phenylalanine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of 3,5-Difluoro-D-Phenylalanine may involve multi-step synthesis processes, including protection and deprotection of functional groups, followed by fluorination and purification steps. The use of automated synthesis equipment and high-throughput screening can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-D-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed: The major products formed from these reactions include various substituted phenylalanine derivatives, which can have different functional groups replacing the fluorine atoms .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antiviral Activity

DFPhe has been incorporated into the design of novel antiviral agents, particularly as inhibitors of HIV-1. Research has shown that dimerized phenylalanine derivatives containing DFPhe exhibit enhanced antiviral activity compared to their non-fluorinated counterparts. The presence of fluorine atoms in DFPhe contributes to improved interactions with hydrophobic pockets in viral proteins, which is crucial for inhibiting viral replication .

Enzyme Inhibition

Fluorinated amino acids like DFPhe are known to modulate enzyme activity and stability. The introduction of fluorine can enhance the binding affinity of substrates to enzymes, making DFPhe a valuable tool in the development of enzyme inhibitors. Studies have demonstrated that fluorinated phenylalanines can stabilize the structure of proteins and peptides, thereby increasing their efficacy as therapeutic agents .

Protein Engineering

Incorporation into Peptides and Proteins

DFPhe can be incorporated into peptides and proteins to enhance their stability and bioavailability. This incorporation allows for better probing of protein structures using techniques like NMR spectroscopy, facilitating the study of protein-ligand interactions and metabolic processes . The "fluoro-stabilization effect" refers to the increased stability observed when natural amino acids are replaced with fluorinated analogs like DFPhe .

Structural Studies

The unique properties of fluorinated amino acids enable researchers to explore their roles in protein folding and function. DFPhe's ability to alter electrostatic characteristics makes it a valuable asset in studying ligand recognition and protein-protein interactions. Fluorination can also influence membrane anchoring mechanisms and ion channel conduction, providing insights into fundamental biological processes .

Case Study 1: Antiviral Drug Development

A series of dimerized phenylalanine derivatives were synthesized incorporating DFPhe as a key component. These compounds were tested for their ability to inhibit HIV-1 capsid functions. Results indicated that compounds with DFPhe showed significantly lower EC50 values compared to those without, highlighting the effectiveness of fluorination in enhancing antiviral properties .

Case Study 2: Enzyme Stabilization

Research focused on the incorporation of DFPhe into therapeutic proteins aimed at treating metabolic disorders. The findings revealed that proteins with DFPhe substitutions exhibited increased thermal stability and resistance to proteolytic degradation, suggesting potential applications in developing more effective biopharmaceuticals .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-D-Phenylalanine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and binding affinity to target proteins, making it a potent inhibitor or modulator of enzymatic activity. The compound can also influence cellular signaling pathways and metabolic processes .

Comparación Con Compuestos Similares

- 3,5-Difluoro-L-Phenylalanine

- 3,4-Difluoro-D-Phenylalanine

- 4,5-Difluoro-D-Phenylalanine

Comparison: Compared to other fluorinated phenylalanine derivatives, 3,5-Difluoro-D-Phenylalanine exhibits unique properties due to the specific positioning of the fluorine atoms. This positioning can affect the compound’s electronic distribution, steric hindrance, and overall reactivity, making it distinct in its chemical behavior and biological activity .

Actividad Biológica

3,5-Difluoro-D-Phenylalanine (DFPhe) is a fluorinated derivative of the amino acid phenylalanine, notable for its unique biological properties and potential applications in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the phenyl ring. This modification enhances the compound's stability and binding affinity to various biological targets compared to its non-fluorinated counterparts.

| Property | Description |

|---|---|

| Chemical Formula | C9H10F2N1O2 |

| Molecular Weight | 201.18 g/mol |

| Fluorination Pattern | Fluorine atoms at positions 3 and 5 on the phenyl ring |

| Solubility | Enhanced solubility in organic solvents due to protective groups |

This compound interacts with several biological pathways:

- Enzyme Interaction : DFPhe acts as a substrate or inhibitor for enzymes such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. The fluorine atoms increase binding affinity, thereby modulating enzyme activity.

- Neurotransmitter Synthesis : Similar to phenylalanine, DFPhe plays a role in synthesizing key neurotransmitters and hormones, influencing neurological functions and metabolic processes .

Antiviral Properties

Recent studies have highlighted the antiviral potential of DFPhe derivatives:

- HIV-1 Capsid Inhibition : A series of dimerized phenylalanine derivatives, including those with fluorinated structures like DFPhe, showed significant antiviral activity against HIV-1. Compounds containing DFPhe exhibited enhanced efficacy compared to non-fluorinated analogs, with effective concentrations (EC50) ranging from 0.57 μM to 4.24 μM .

| Compound | EC50 (μM) | Activity Against HIV-1 |

|---|---|---|

| DFPhe | 0.57 - 4.24 | Moderate to Excellent |

Protein Interactions

DFPhe has been shown to improve protein interactions due to its structural modifications:

- Binding Affinity : Molecular dynamics simulations indicate that DFPhe maintains stable binding with target proteins through hydrogen bonding and hydrophobic interactions. This stability suggests potential utility in drug design .

Study on Antiviral Activity

A study focusing on the structure-activity relationship (SAR) of dimerized phenylalanines revealed that compounds with fluorinated phenylalanines were more effective as HIV-1 inhibitors than their non-fluorinated counterparts. The introduction of fluorine enhanced interactions with hydrophobic amino acids surrounding the active site, leading to improved antiviral activity .

Synthesis and Characterization

Research has demonstrated successful synthesis methods for DFPhe derivatives, showcasing their stability and reactivity in biological systems. Techniques such as protein-observed -NMR have been employed to analyze the incorporation of fluorinated amino acids into proteins, revealing insights into their dynamic structural behavior .

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351998 | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

266360-63-8 | |

| Record name | 3,5-Difluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=266360-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-D-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.